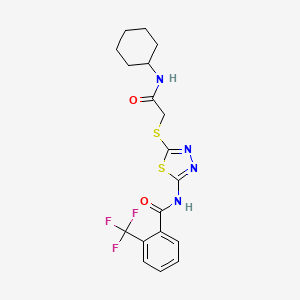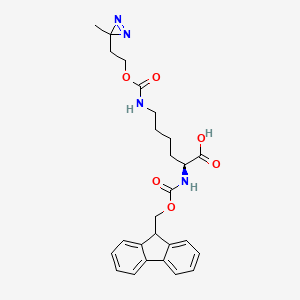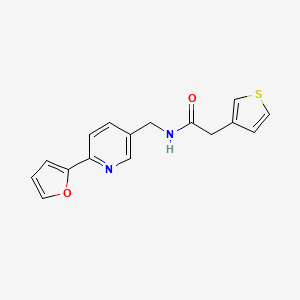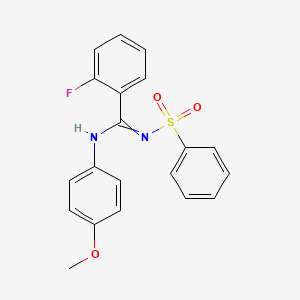![molecular formula C24H16F4N4OS B2445371 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-75-1](/img/no-structure.png)
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a complex organic molecule with the molecular formula C24H16F4N4OS and an average mass of 484.469 Da . It contains several functional groups, including a fluorobenzyl group, a trifluoromethylbenzyl group, and a triazoloquinazolinone group .
Scientific Research Applications
Synthesis and Binding Activity
Research has focused on the synthesis and evaluation of the binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including derivatives structurally related to the specified compound, which exhibit high affinity for benzodiazepine receptors. These studies aim to assess the potential of these compounds as benzodiazepine antagonists, highlighting their significance in neuroscience research. For example, one study presented a compound within this class with a 4 nM binding affinity to the benzodiazepine receptor, indicating its potential as a potent benzodiazepine antagonist in rat models (Francis et al., 1991).
Antimicrobial and Antifungal Activities
Another area of research involves the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, evaluating their antimicrobial activities. These studies have shown that some derivatives demonstrate significant inhibitory effects against various bacterial and fungal strains, suggesting their potential use in treating infectious diseases. For instance, one derivative exhibited superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016).
Antihypertensive and Antihistaminic Effects
Studies have also explored the antihypertensive and antihistaminic effects of [1,2,4]triazolo[4,3-a]quinazolin-5-ones. For example, derivatives synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one showed significant antihypertensive activity in spontaneously hypertensive rats, with one compound demonstrating superiority over the reference standard prazocin (Alagarsamy & Pathak, 2007). Furthermore, another study highlighted the potential of these compounds as H1-antihistaminic agents with negligible sedation effects when tested on guinea pigs, indicating their relevance in developing new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer Activities
The anticancer activities of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a core structure with the specified compound, have been investigated. These studies have reported moderate to good antiproliferative potency against various cancerous cell lines, suggesting a promising avenue for the development of novel anticancer drugs. One study showed significant cytotoxicity against human breast cancer, osteosarcoma, and myeloid leukemia cell lines (Chowrasia et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the synthesis of the triazoloquinazoline ring system followed by the introduction of the fluorobenzyl and trifluoromethylbenzylthio substituents.", "Starting Materials": [ "2-aminobenzonitrile", "4-fluorobenzaldehyde", "2-bromo-3-nitrobenzotrifluoride", "thiourea", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorobenzyl)-3-nitrobenzotrifluoride by reacting 4-fluorobenzaldehyde with 2-bromo-3-nitrobenzotrifluoride in the presence of potassium carbonate and N,N-dimethylformamide.", "Step 2: Reduction of 2-(4-fluorobenzyl)-3-nitrobenzotrifluoride to 2-(4-fluorobenzyl)-3-aminobenzotrifluoride using sodium hydroxide and hydrogen gas.", "Step 3: Synthesis of 4-(4-fluorobenzyl)-3-aminobenzotrifluoride by reacting 2-(4-fluorobenzyl)-3-aminobenzotrifluoride with thiourea in the presence of acetic acid.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one by reacting 4-(4-fluorobenzyl)-3-aminobenzotrifluoride with sodium hydroxide and 2-aminobenzonitrile in water.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one with 3-(trifluoromethyl)benzyl chloride in the presence of potassium carbonate and N,N-dimethylformamide, followed by purification using ethyl acetate and hexane." ] } | |
CAS RN |
1114660-75-1 |
Product Name |
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C24H16F4N4OS |
Molecular Weight |
484.47 |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16F4N4OS/c25-18-10-8-15(9-11-18)13-31-21(33)19-6-1-2-7-20(19)32-22(31)29-30-23(32)34-14-16-4-3-5-17(12-16)24(26,27)28/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)
![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)



![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

